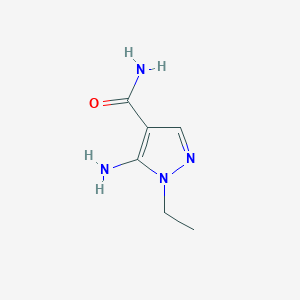
(2E)-8,8,8-Trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol
Übersicht
Beschreibung
“(2E)-8,8,8-Trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol” is a chemical compound with the molecular formula C10H18O . It is a variant of the compound “(2E)-2,7-Dimethyl-2,6-octadien-1-ol” where certain hydrogen atoms have been replaced by deuterium .
Molecular Structure Analysis
The molecular structure of “(2E)-8,8,8-Trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol” is similar to that of “(2E)-2,7-Dimethyl-2,6-octadien-1-ol”, with the difference being the replacement of certain hydrogen atoms with deuterium .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2E)-8,8,8-Trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol” are likely to be similar to those of “(2E)-2,7-Dimethyl-2,6-octadien-1-ol”. For example, the latter compound has a density of 0.9±0.1 g/cm3, a boiling point of 225.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Chemical Rearrangements and Synthesis
A study conducted by Kawase et al. (2003) explored the thermal rearrangement of bicyclo[4.2.0]octa-3,7-diene derivatives, highlighting the unexpected formation of new electron acceptors through a rearrangement process. This research contributes to the understanding of thermal reactions and the synthesis of novel electron-accepting molecules (Kawase et al., 2003).
Kimura et al. (2006) reported on the regio- and stereoselective nickel-catalyzed homoallylation of aldehydes with 1,3-dienes. This study presents a novel method for the homoallylation of aldehydes, contributing to synthetic chemistry by offering a new pathway for forming complex organic molecules (Kimura et al., 2006).
Mechanistic Studies
- The work by Lykakis et al. (2006) on the homogeneous decatungstate-catalyzed photooxygenation of tetrasubstituted alkenes, including a study on kinetic isotope effects, provides insights into the mechanism of hydrogen abstraction in the rate-determining step of photooxidation processes. This research aids in understanding the mechanisms behind photooxygenation reactions (Lykakis et al., 2006).
Structural Analysis and Ligand Synthesis
- A study by Watanabe et al. (2003) on the synthesis of 7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene derivatives via Diels-Alder reaction and their corresponding tricarbonyliron complexes provides valuable information on the synthesis of optically active compounds and ligands for organometallic chemistry. This research contributes to the field of ligand synthesis and the development of chiral compounds (Watanabe et al., 2003).
Zukünftige Richtungen
The future directions for research on “(2E)-8,8,8-Trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis. Further studies could also investigate its physical and chemical properties in more detail .
Eigenschaften
IUPAC Name |
(2E)-8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZPCOQZEFWAFX-VXNAPGOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/CO)/C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-8,8,8-Trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



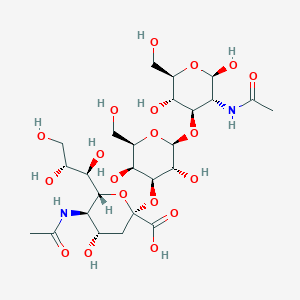
![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)

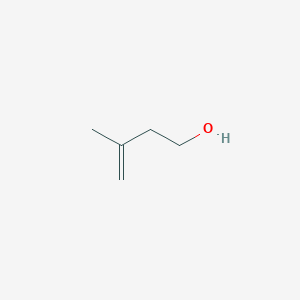
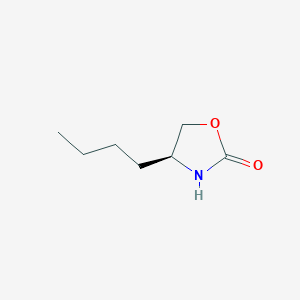

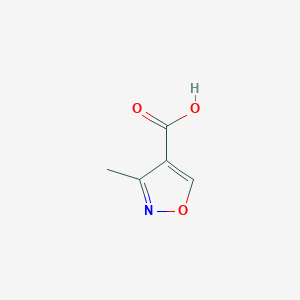
![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123578.png)
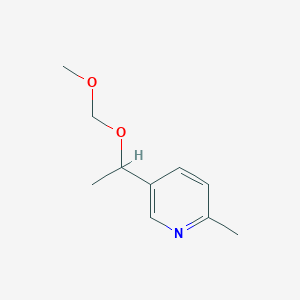

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)

